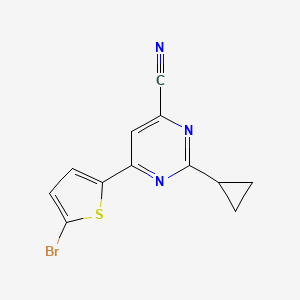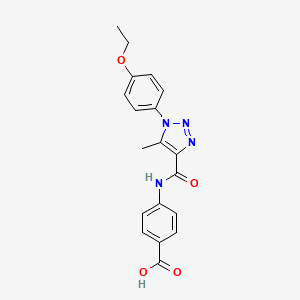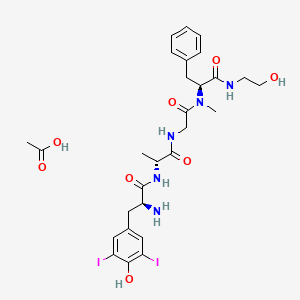![molecular formula C17H17N3OS B14868168 2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B14868168.png)
2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves a multi-step process. One common method involves the reaction of indole with an appropriate acylating agent to form an intermediate, which is then reacted with a thiazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of a Lewis acid catalyst, such as indium chloride, and solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . In cancer cells, it induces apoptosis by interacting with proteins involved in the apoptotic pathway, such as Nur77 .
類似化合物との比較
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: These compounds also exhibit α-glucosidase inhibitory activity but differ in their chemical structure.
2-(1H-indol-3-yl)acetonitrile derivatives:
Uniqueness
2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is unique due to its dual functionality as both an enzyme inhibitor and a potential anticancer agent. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.
特性
分子式 |
C17H17N3OS |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
2-indol-1-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H17N3OS/c21-16(11-20-10-9-12-5-1-3-7-14(12)20)19-17-18-13-6-2-4-8-15(13)22-17/h1,3,5,7,9-10H,2,4,6,8,11H2,(H,18,19,21) |
InChIキー |
UIOLXAUKAXUGIQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CN3C=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


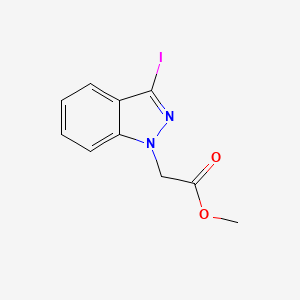
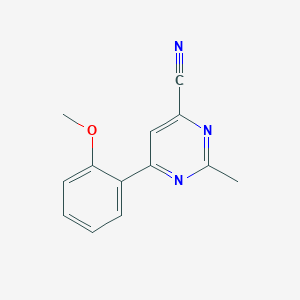
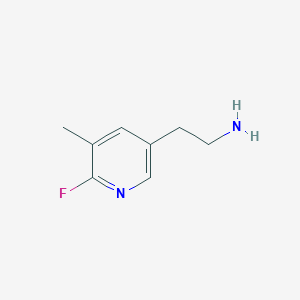

![5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione](/img/structure/B14868118.png)



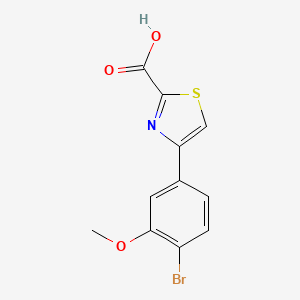
![1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14868155.png)
![1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine](/img/structure/B14868157.png)
